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Introduction and Mechanism of Action

Ethacizine (also known as ethacyzine) is a Class Ic antiarrhythmic agent according to the Vaughan

Williams classification, characterized by its potent sodium channel blocking properties. This pharmaceutical

compound is primarily used for managing severe and refractory ventricular and supraventricular

arrhythmias, particularly in cases accompanied by organic heart disease. Ethacizine has shown specific

efficacy in treating supraventricular paroxysmal tachycardia and refractory tachycardia associated with

Wolff-Parkinson-White (WPW) syndrome [1].

The drug's primary mechanism involves inhibition of fast sodium channels in cardiac myocytes, which are

responsible for the rapid influx of sodium ions during Phase 0 of the cardiac action potential. By blocking

these channels, Ethacizine effectively reduces the rate and amplitude of Phase 0 depolarization, thereby

slowing conduction velocity through cardiac tissue, including the atria, ventricles, and Purkinje fibers. This

action manifests electrocardiographically as prolongation of the QRS complex, reflecting slowed

ventricular conduction [2].

Unlike Class III antiarrhythmic drugs, Ethacizine has minimal effect on the repolarization phase (Phase 3)

of the cardiac action potential, making it particularly advantageous in clinical scenarios where QT interval

prolongation (which can predispose to torsades de pointes) is undesirable. Additionally, Ethacizine exhibits
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some degree of beta-adrenergic blocking activity, which contributes to its antiarrhythmic effects by

reducing sympathetic stimulation of the heart [2].

Table 1: Fundamental Pharmacological Properties of Ethacizine

Parameter Characteristics

Classification Class Ic antiarrhythmic

Primary Mechanism Fast sodium channel blockade

ECG Effects Prolonged QRS complex; minimal QT effect

Additional Properties Mild beta-adrenergic blockade

Bioavailability ~40% (oral)

Protein Binding 90%

Metabolism Extensive hepatic

Elimination Half-life 2.5 hours

Primary Excretion Renal

Clinical Efficacy Data

Clinical studies have demonstrated Ethacizine's significant efficacy in terminating supraventricular

tachyarrhythmias. In one clinical trial involving 17 patients with various forms of supraventricular

paroxysmal tachycardia, intravenous administration of Ethacizine at doses of 50-100 mg achieved

termination in 94.7% of cases (18 out of 19 arrhythmic paroxysms) within 3-10 minutes of administration

[3].

The drug's effectiveness varies according to the specific mechanism of tachycardia. In AV recurrent

tachycardia, Ethacizine acts by creating conduction blockade in the AV node in either anterograde or
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retrograde directions. For orthodromic tachycardia, it produces impulse conduction blockade via accessory

conductive pathways, while in antidromic tachycardia, it creates retrograde blockade in the AV node [3].

A comparative study evaluating Ethacizine against Bonnecor in 77 patients with frequent episodes of

supraventricular paroxysmal tachycardia demonstrated Ethacizine's superior efficacy. After intravenous

administration, tachycardia was sustained in only 10.9% of Ethacizine patients compared to 55.0% in the

Bonnecor group. Specifically, Ethacizine achieved 100% efficacy in arresting nodal tachycardia and

82.6% efficacy in orthodromic tachycardia. The anti-recurrence effects of Ethacizine in preventing

repeated episode provocation were observed in 70.5% of cases, significantly higher than Bonnecor's 32.0%

[4].

Table 2: Clinical Efficacy of Ethacizine in Supraventricular Tachycardia

Tachycardia Type
Patient
Population

Administration
Route

Dosage
Efficacy
Rate

Time to
Effect

Various SVT Types 17 patients (19

paroxysms)

Intravenous 50-100

mg

94.7% 3-10

minutes

Nodal Tachycardia 17 patients Intravenous 50-100

mg

100% Not

specified

Orthodromic
Tachycardia

23 cases Intravenous 50-100

mg

82.6% Not

specified

Antidromic
Tachycardia

4 cases Intravenous 50-100

mg

75.0% Not

specified

Overall SVT
(Comparative
Study)

46 patients Intravenous Not

specified

89.1%

termination

Not

specified

Experimental Protocols and Methodologies

Electrophysiological Study Protocol
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The clinical evaluation of Ethacizine's antiarrhythmic effects typically employs transesophageal atrial

pacing for arrhythmia induction and termination assessment. The following detailed protocol is adapted

from published clinical trials [3]:

Patient Preparation: Patients should undergo baseline assessment including 12-lead ECG,

echocardiogram, and routine blood tests. Antiarrhythmic medications (except Ethacizine) should be

withdrawn for at least 5 half-lives prior to study.

Electrophysiological Monitoring: In addition to standard external ECG leads, place esophageal

electrodes for precise atrial activity recording. This allows accurate differentiation of various

supraventricular tachycardia mechanisms.

Arrhythmia Induction: Utilize rapid left atrial transesophageal pacing with progressively

decreasing cycle lengths until sustained supraventricular tachycardia is induced. Pacing protocols

should include:

Burst atrial pacing (cycle lengths 300-200 ms)
Programmed atrial extrastimulation (S1-S2 protocol)

Isoproterenol infusion if necessary to facilitate induction

Drug Administration: Prepare Ethacizine at concentration of 50-100 mg in appropriate intravenous

solution. Administer as slow intravenous injection over 3-5 minutes with continuous ECG monitoring.

Efficacy Assessment: Following drug administration, observe for:

Termination of induced tachycardia within 10 minutes

Changes in tachycardia cycle length prior to termination
Specific site of conduction block (AV node anterograde/retrograde, accessory pathway)

Re-inducibility of tachycardia using same pacing protocol

Safety Monitoring: Continuously monitor for proarrhythmic effects, particularly ventricular

tachycardia, which has been reported as a serious side effect [3].

Chronic Oral Therapy Protocol

For long-term management of recurrent supraventricular tachycardia, the following oral administration

protocol is recommended based on pharmacological data [1]:
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Initial Dosing: Begin with 50-100 mg orally three times daily (approximately every 8 hours),

considering the drug's 2.5-hour half-life.

Titration Protocol: Adjust dosage based on therapeutic response and tolerance every 3-4 days. The

maximum recommended daily dose should not exceed 300 mg.

Therapeutic Drug Monitoring: Assess efficacy through:

Symptomatic improvement in palpitation frequency and duration

24-hour Holter monitoring for arrhythmia burden reduction
Periodic exercise testing to evaluate exercise-induced arrhythmia suppression

Long-term Safety Assessment: Schedule regular follow-up visits with 12-lead ECG to monitor QRS

duration, along with periodic liver and kidney function tests due to hepatic metabolism and renal

excretion.

Safety Profile and Risk Management

Ethacizine demonstrates a generally acceptable safety profile, though several important considerations must

be addressed. Clinical studies indicate that side effects occur more frequently with Ethacizine compared to

some alternative antiarrhythmic agents [4]. The most serious reported adverse effect is ventricular

tachycardia, emphasizing the need for careful patient selection and monitoring, particularly during initial

administration [3].

The proarrhythmic potential of Ethacizine necessitates caution in patients with structural heart disease or

significant myocardial ischemia. This risk is consistent with other Class Ic antiarrhythmic drugs and

underscores the importance of thorough cardiovascular assessment before initiating therapy [2].

Based on clinical trial data and pharmacological properties, the following risk mitigation strategies are

recommended:

Contraindications: Patients with significant left ventricular dysfunction (ejection fraction <30%),

recent myocardial infarction (<3 months), and those with history of drug-induced life-threatening

arrhythmias should not receive Ethacizine.
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Special Populations: Use with caution in elderly patients and those with hepatic or renal impairment

due to the drug's metabolism and excretion profile. Dose adjustment may be necessary.

Drug Interactions: Exercise caution with concomitant administration of other sodium channel

blockers, beta-blockers, or drugs that affect cardiac conduction.

Diagram 1: Comprehensive Mechanism of Action of Ethacizine - This diagram illustrates Ethacizine's

primary sodium channel blocking effects, secondary beta-adrenergic properties, and resultant electrical

effects that terminate supraventricular tachycardia.

Comparative Effectiveness Data

Ethacizine has been evaluated against other antiarrhythmic agents in multiple clinical trials. In a comparative

study with Bonnecor, Ethacizine demonstrated significantly higher efficacy in both terminating acute

episodes (89.1% vs. 45.0%) and preventing recurrence (70.5% vs. 32.0%) [4].

Another randomized, double-blind, crossover study compared Ethacizine with allapinin and mexitil in 33

patients with high-grade ventricular arrhythmias, including paroxysmal ventricular tachycardia. This study

established the comparative group antiarrhythmic efficacy and safety profiles of each drug, though

specific numerical results for Ethacizine in this trial were not provided in the abstract [5].

Table 3: Comparative Antiarrhythmic Efficacy

Drug Study Population
Acute Termination
Efficacy

Recurrence
Prevention

Notes

Ethacizine 46 patients with SVT 89.1% 70.5% Higher side effect
incidence

Bonnecor 31 patients with SVT 45.0% 32.0% Lower efficacy
profile

Allapinin 33 patients with
ventricular arrhythmias

Not specified Not specified Comparative study
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Drug Study Population
Acute Termination
Efficacy

Recurrence
Prevention

Notes

Mexitil 33 patients with

ventricular arrhythmias

Not specified Not specified Comparative study

Formulation and Pharmacokinetics

Ethacizine is well-absorbed after oral administration, with a bioavailability of approximately 40%. The

drug exhibits extensive protein binding (90%) and undergoes hepatic metabolism with subsequent renal

excretion of metabolites and parent compound. The relatively short elimination half-life of 2.5 hours

supports a dosing frequency of three times daily to maintain therapeutic concentrations [1].

The drug is manufactured under the brand name Ethacizin by the Latvian pharmaceutical company

Olainfarm and is currently approved for use in Russia and other CIS countries. It is indicated specifically

for severe and/or refractory ventricular and supraventricular arrhythmias, particularly those

accompanied by organic heart disease and refractory tachycardia in Wolff-Parkinson-White syndrome [1].
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Diagram 2: Clinical Management Algorithm for Ethacizine in SVT - This workflow outlines comprehensive

patient management from initial assessment through treatment and long-term monitoring when using

Ethacizine for supraventricular tachycardia.
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Conclusion

Ethacizine represents an effective Class Ic antiarrhythmic option for managing supraventricular

tachyarrhythmias, particularly in treatment-resistant cases. Its dual mechanism of sodium channel blockade

and mild beta-adrenergic inhibition provides potent antiarrhythmic effects with termination rates

exceeding 85% in most clinical studies. The drug's favorable pharmacokinetic profile supports both

intravenous administration for acute termination and oral dosing for long-term prevention.

While Ethacizine demonstrates superior efficacy compared to some alternative antiarrhythmic agents,

clinicians must remain vigilant about its proarrhythmic potential and implement appropriate safety

monitoring. The drug's established efficacy in various supraventricular tachycardia mechanisms, including

those associated with WPW syndrome, positions it as a valuable therapeutic option when standard treatments

prove inadequate.

Further comparative studies with contemporary antiarrhythmic agents and long-term safety data would

strengthen its position in the antiarrhythmic armamentarium. Currently, Ethacizine remains an important

therapeutic choice in regions where it is approved, particularly for challenging cases of supraventricular

tachycardia.
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To cite this document: Smolecule. [Ethacizine Application Notes and Protocols for Supraventricular

Arrhythmia Treatment]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b1933674#ethacizine-supraventricular-arrhythmia-treatment-

protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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